2-(2,6-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylphenoxy group, a fluorophenyl group, and an acetohydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the following steps:
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Formation of 2-(2,6-dimethylphenoxy)acetohydrazide: : This intermediate is synthesized by reacting 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This acid is then converted to its hydrazide form using hydrazine hydrate under reflux conditions .
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Condensation Reaction: : The 2-(2,6-dimethylphenoxy)acetohydrazide is then subjected to a condensation reaction with 2-fluorobenzaldehyde in the presence of an acid catalyst to form the final product, 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)acetohydrazide
- 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its analogs[6][6].
Properties
Molecular Formula |
C17H17FN2O2 |
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Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17FN2O2/c1-12-6-5-7-13(2)17(12)22-11-16(21)20-19-10-14-8-3-4-9-15(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
JGWMKWWDZOKWEH-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
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